N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c28-25(27-19-26(29)16-15-20-9-7-8-14-23(20)18-26)17-24(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-14,24,29H,15-19H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRICDKUIPZFCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps. One common approach is the reaction of 2-hydroxy-1,2,3,4-tetrahydronaphthalene with a suitable alkylating agent to introduce the methyl group. This intermediate is then reacted with 3,3-diphenylpropanoic acid or its derivatives under amide formation conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide moiety play crucial roles in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylbenzamide
- N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide
- N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzenesulfonamide
Uniqueness
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide is unique due to its specific structural features, including the diphenylpropanamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's structure is characterized by a tetrahydronaphthalene moiety linked to a diphenylpropanamide group. Its molecular formula is , with a molecular weight of approximately 307.4 g/mol. The presence of the hydroxy group and the amide linkage are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways.
- Antioxidant Activity : Its structure suggests potential antioxidant properties which could mitigate oxidative stress in neuronal cells.
- Enzyme Inhibition : The amide functional group may allow the compound to inhibit specific enzymes linked to neurodegenerative diseases.
Biological Activity Studies
Research has highlighted several aspects of the biological activity of this compound:
Neuroprotective Effects
Studies indicate that compounds similar in structure to this compound exhibit neuroprotective effects in models of Parkinson’s disease. For instance:
- In Vitro Studies : Compounds with the tetrahydronaphthalene structure demonstrated significant inhibition of neuronal apoptosis in cultured cells exposed to neurotoxic agents.
- In Vivo Studies : Animal models treated with related compounds showed improvement in locomotor activity and reduced motor deficits associated with dopaminergic neuron loss.
Antioxidant Properties
The compound has been evaluated for its antioxidant potential:
- DPPH Assay : The DPPH radical scavenging assay revealed that the compound effectively reduces free radicals, indicating strong antioxidant activity.
Anti-inflammatory Activity
Research suggests that this compound may exhibit anti-inflammatory properties:
- Cytokine Inhibition : In vitro tests showed that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
-
Study on Neuroprotective Effects :
- A study published in Journal of Medicinal Chemistry demonstrated that similar tetrahydronaphthalene derivatives protected against 6-OHDA-induced toxicity in rat models (PubMed ID: 20146482).
-
Antioxidant Activity Analysis :
- Research highlighted in Free Radical Biology and Medicine indicated that tetrahydronaphthalene derivatives exhibited significant free radical scavenging capabilities (PubMed ID: 20146482).
-
Inflammation Studies :
- A recent investigation into the anti-inflammatory effects of related compounds found that they significantly reduced TNF-alpha levels in LPS-stimulated macrophages (source not specified).
Q & A
Basic: What are the recommended synthesis pathways for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl-methylamine with 3,3-diphenylpropanoyl chloride under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to prevent side reactions.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Critical controls : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: What analytical techniques are essential for characterizing this compound?
- Structural confirmation : Use H/C NMR to identify key protons (e.g., hydroxyl, amide NH) and carbons. For example, the tetrahydronaphthalene moiety shows distinct splitting patterns in the aromatic region (δ 6.5–7.5 ppm) .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (C18 column, acetonitrile/water mobile phase) .
- Mass analysis : HRMS in positive-ion mode to confirm molecular ion ([M+H]) and rule out impurities .
Basic: What preliminary biological activities have been reported for this compound?
- In vitro assays : Screen for antiproliferative activity using MTT assays (e.g., IC values against HeLa or MCF-7 cell lines). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
- Mechanistic insights : Preliminary studies suggest inhibition of kinase pathways (e.g., JAK/STAT) via competitive binding assays with ATP analogs .
Advanced: How can reaction mechanisms for key transformations (e.g., amidation) be elucidated?
- Kinetic studies : Use stopped-flow NMR to monitor amide bond formation rates under varying temperatures/pH.
- Isotopic labeling : Introduce O or deuterium at reactive sites (e.g., hydroxyl group) to trace proton transfer steps .
- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map transition states and identify rate-limiting steps .
Advanced: What crystallographic methods are suitable for resolving its 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for refinement, focusing on the tetrahydronaphthalene ring conformation and amide plane geometry.
- Key parameters : Report torsion angles (e.g., C2-C1-N-C=O) and hydrogen-bonding networks (e.g., hydroxyl→amide interactions) .
Advanced: How do solvent effects influence spectroscopic properties?
- UV-Vis analysis : Measure absorption maxima in solvents of varying polarity (e.g., hexane, DMSO). Correlate shifts with Kamlet-Taft parameters (π*, α, β) to quantify dipolarity and H-bonding effects .
- Example : Bathochromic shifts in polar aprotic solvents indicate stabilization of the excited-state dipole moment .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Analog synthesis : Introduce substituents at the tetrahydronaphthalene ring (e.g., halogens, methoxy) or modify the diphenylpropanamide moiety (e.g., electron-withdrawing groups).
- Assay design : Test analogs in parallel against primary targets (e.g., kinases) and off-target panels (e.g., cytochrome P450 enzymes) to assess selectivity .
- Data interpretation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) to activity trends .
Advanced: How to address contradictions in reported biological data?
- Case example : If antiproliferative activity varies across studies, validate assay conditions (e.g., cell passage number, serum concentration) and confirm compound stability (e.g., HPLC pre-/post-assay).
- Meta-analysis : Cross-reference with structurally related compounds (e.g., vs. 18) to identify conserved pharmacophores or confounding functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
